molecular formula C5HCl2NO2S B14624393 1,3-Thiazole-4,5-dicarbonyl dichloride CAS No. 57062-18-7

1,3-Thiazole-4,5-dicarbonyl dichloride

Cat. No.: B14624393
CAS No.: 57062-18-7
M. Wt: 210.04 g/mol
InChI Key: ZQMXEFGDNFDBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Thiazoledicarbonyl dichloride is a chemical compound with the molecular formula C₅HCl₂NO₂S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 4,5-thiazoledicarbonyl dichloride typically involves the reaction of thiazole derivatives with oxalyl chloride. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form thiazolidinone derivatives, which are then reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

4,5-Thiazoledicarbonyl dichloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxalyl chloride, acetonitrile, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Thiazoledicarbonyl dichloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-thiazoledicarbonyl dichloride involves its reactivity with nucleophiles and its ability to form stable heterocyclic structures. The molecular targets and pathways involved depend on the specific application. For instance, in medicinal chemistry, thiazole derivatives may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

4,5-Thiazoledicarbonyl dichloride can be compared with other thiazole derivatives, such as thiazolidinediones and thiazolothiazoles. These compounds share similar structural features but differ in their chemical reactivity and applications. For example:

Properties

CAS No.

57062-18-7

Molecular Formula

C5HCl2NO2S

Molecular Weight

210.04 g/mol

IUPAC Name

1,3-thiazole-4,5-dicarbonyl chloride

InChI

InChI=1S/C5HCl2NO2S/c6-4(9)2-3(5(7)10)11-1-8-2/h1H

InChI Key

ZQMXEFGDNFDBIS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)C(=O)Cl)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.